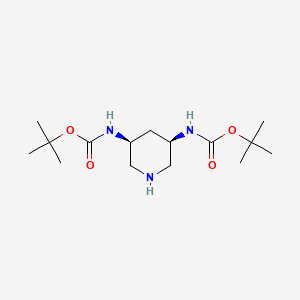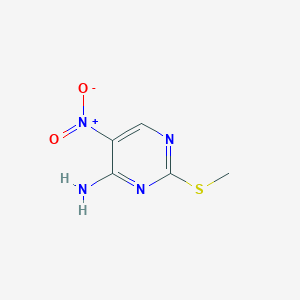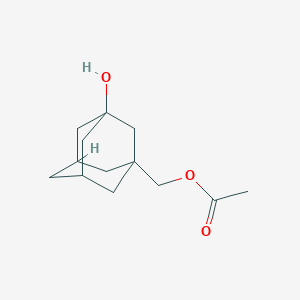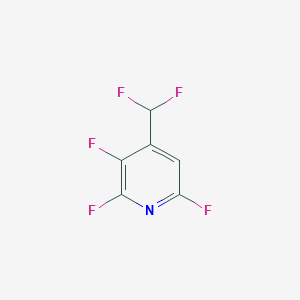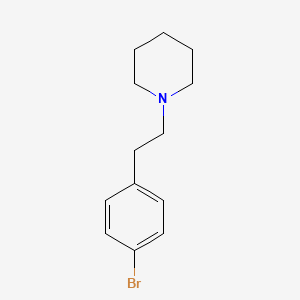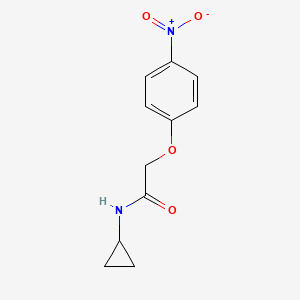
Boc-Phe(3,5-Me)-OH
Descripción general
Descripción
Boc-Phe(3,5-Me)-OH, also known as Boc-Phe-Me, is a versatile and widely used building block for organic synthesis. It is a protected phenylalanine derivative, used in a variety of different applications such as peptide synthesis, drug discovery, and bioconjugation. Boc-Phe-Me is a very useful tool for organic chemists, as it can be used to synthesize a wide range of compounds with different functional groups.
Aplicaciones Científicas De Investigación
Self-Assembled Nanostructures from Diphenylalanine Motifs The self-assembly of diphenylalanine motifs, including Boc-Phe-Phe-OH, into nanostructures has been extensively studied due to its implications in biomaterial chemistry, sensors, and bioelectronics. Research demonstrates that modifications to the diphenylalanine scaffold can produce diverse morphologies like tubular, vesicular, or fibrillar structures. These nanostructures exhibit significant stability to external stimuli and have potential applications in the encapsulation and triggered release of fluorescent probes, highlighting their role in the development of functional nanomaterials (Datta, Tiwari, & Ganesh, 2018).
Molecularly Imprinted Polymers for Specific Sorption Boc-L-Phe-OH has been used as a template molecule for creating molecularly imprinted polymers (MIPs), which demonstrate high selectivity in sorption and molecular recognition. This process effectively discriminates between imprint species and their analogs, suggesting applications in selective sorption and recognition technologies (Li, Huang, Zheng, Li, & Tong, 2008).
Solid-State and Vibrational Circular Dichroism Spectroscopy Research into the solid-state properties and vibrational circular dichroism spectroscopy of hybrid foldamers with stereo-isomeric mixtures, including Boc-protected phenylalanine derivatives, has revealed new insights into their preferred conformation in both solid and solution states. This work underscores the potential of Boc-Phe derivatives in the study of protein structures and functions, providing a basis for designing novel biomaterials with specific properties (Castellucci et al., 2014).
Chromatographic Applications A peptide-silica stationary phase incorporating Boc-Phe-Aib-Phe-OH has been developed for mixed-mode chromatography, showing promise for the separation of hydrophobic compounds, small polar molecules, and drug molecules. This innovative stationary phase demonstrates the potential for enhancing molecular-planarity selectivity and broadening the applications of high-performance liquid chromatography (Ray, Takafuji, & Ihara, 2012).
Corrosion Inhibition Studies on the corrosion inhibition of brass in nitric acid solutions have identified Boc-phenylalanine as an effective cathodic inhibitor, highlighting its potential application in materials science for protecting metals from corrosion. This work opens new avenues for the use of peptide derivatives in the field of corrosion science (Abed, Hammouti, Taieb, & Kertit, 2002).
Propiedades
IUPAC Name |
(2S)-3-(3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-6-11(2)8-12(7-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXNDRYCIWRWPG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181836 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe(3,5-Me)-OH | |
CAS RN |
849440-33-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849440-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



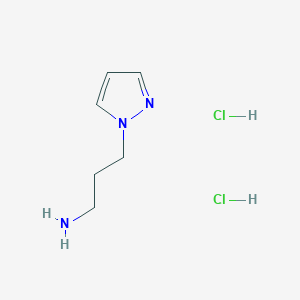
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)
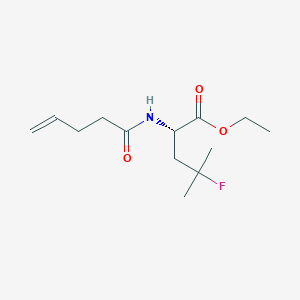

![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)
